molecular formula C7H6BrNO2 B13901013 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one

2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one

Cat. No.: B13901013
M. Wt: 216.03 g/mol
InChI Key: HSXZSPFTDDTBAP-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound is part of the furo[2,3-C]pyridin-7-one family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one typically involves a multi-step process. One common method includes the bromination of a precursor furo[2,3-C]pyridin-7-one compound. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[2,3-C]pyridin-7-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one involves its interaction with specific molecular targets, such as BET proteins. The compound binds to the bromodomains of these proteins, inhibiting their function and thereby affecting gene expression and cellular proliferation. This mechanism is particularly relevant in the context of cancer, where BET inhibitors can reduce the growth of tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one is unique due to its specific bromination, which imparts distinct chemical reactivity and biological activity compared to other furo[2,3-C]pyridin-7-one derivatives. Its selectivity for BET proteins makes it a valuable compound in the development of targeted cancer therapies .

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

2-bromo-5,6-dihydro-4H-furo[2,3-c]pyridin-7-one

InChI

InChI=1S/C7H6BrNO2/c8-5-3-4-1-2-9-7(10)6(4)11-5/h3H,1-2H2,(H,9,10)

InChI Key

HSXZSPFTDDTBAP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=C(O2)Br

Origin of Product

United States

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